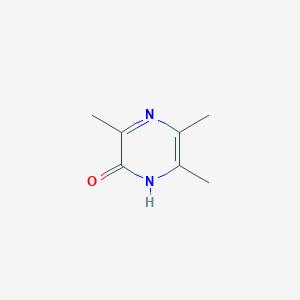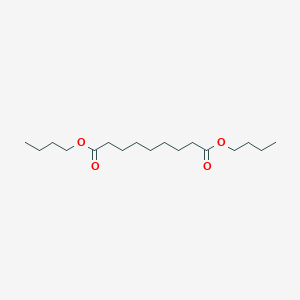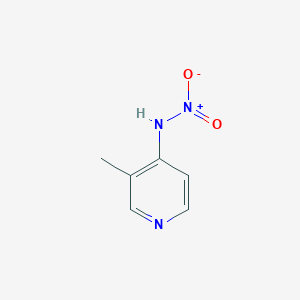![molecular formula C18H15N5 B184782 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile CAS No. 63827-46-3](/img/structure/B184782.png)
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile, also known as DPAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrroloquinoline quinone (PQQ) family, which has been shown to have a variety of biological and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile is not fully understood, but it is thought to involve the activation of certain enzymes that are involved in cellular processes. Specifically, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to activate the enzyme pyruvate dehydrogenase, which is involved in the conversion of pyruvate to acetyl-CoA. This activation may help to improve cellular metabolism and energy production.
Efectos Bioquímicos Y Fisiológicos
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have a variety of biochemical and physiological effects. For example, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to increase the production of ATP, which is the primary energy source for cells. Additionally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to increase the activity of certain enzymes that are involved in cellular metabolism. Finally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile in lab experiments is its potential to improve cellular metabolism and energy production. Additionally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. However, there are also limitations to using 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile in lab experiments. For example, the mechanism of action of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile. One area of research is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile and its effects on cellular processes. Finally, there is potential for 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile to be used in the treatment of neurological disorders, and further research is needed to explore this potential application.
Métodos De Síntesis
The synthesis method of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile involves several steps, including the condensation of 2-cyanoacetamide with 2,3,3-trimethylindolenine, followed by the coupling of the resulting intermediate with malononitrile. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have a variety of effects on cellular processes. For example, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
63827-46-3 |
|---|---|
Nombre del producto |
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile |
Fórmula molecular |
C18H15N5 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
2-(3-cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C18H15N5/c1-18(2)13-6-4-5-7-14(13)23(3)16-12(10-21)15(22-17(16)18)11(8-19)9-20/h4-7,17,22H,1-3H3 |
Clave InChI |
URMLGWWWKYBVDQ-UHFFFAOYSA-N |
SMILES |
CC1(C2C(=C(C(=C(C#N)C#N)N2)C#N)N(C3=CC=CC=C31)C)C |
SMILES canónico |
CC1(C2C(=C(C(=C(C#N)C#N)N2)C#N)N(C3=CC=CC=C31)C)C |
Otros números CAS |
63827-46-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



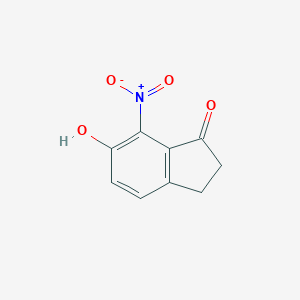
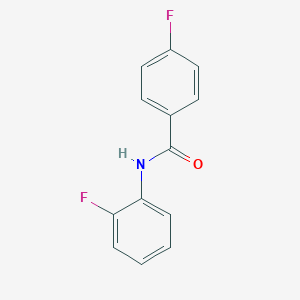
![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)
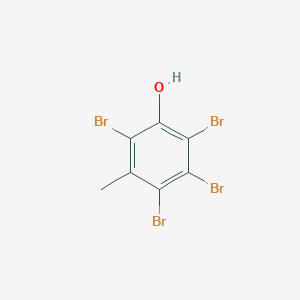
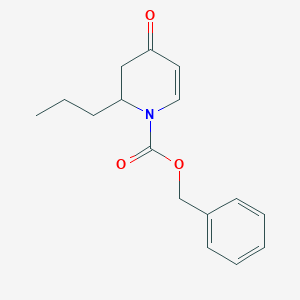
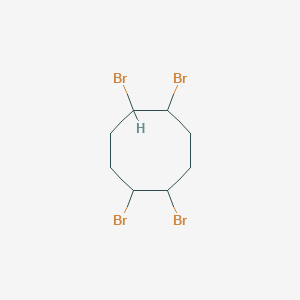
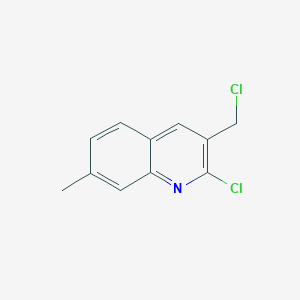
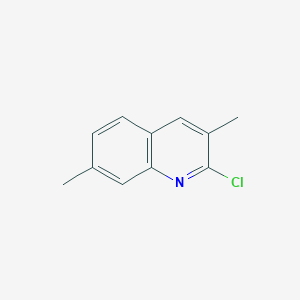
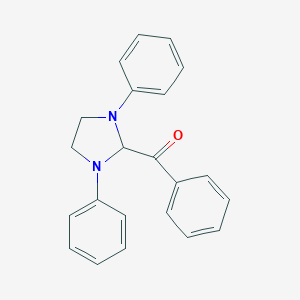

![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
